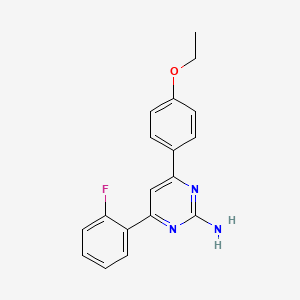
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (4-CPMA) is a compound that has been studied extensively in the scientific community in recent years. It is a synthetic molecule that can be used in a variety of applications, including drug development and laboratory experiments.
科学的研究の応用
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is an attractive compound for scientific research due to its ability to bind to a variety of proteins and receptors. It has been used as an inhibitor of the enzyme acetylcholinesterase, as well as an agonist of the receptors for serotonin and dopamine. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied as a potential treatment for a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, depression, and anxiety.
作用機序
The exact mechanism of action of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not completely understood, but it is thought to act by binding to and activating certain receptors in the brain. It is believed that 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine binds to and activates the serotonin and dopamine receptors, which are involved in regulating mood and behavior. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase levels of serotonin and dopamine, which are associated with improved mood and behavior. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to reduce levels of acetylcholinesterase, which is associated with improved memory and cognitive function. Furthermore, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to have anti-inflammatory and antioxidant effects, which could be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The use of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in solution. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been found to be non-toxic, making it safe to use in experiments involving animals. However, there are also some drawbacks to using 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in laboratory experiments. It is not a very potent compound, and its effects may not be as pronounced as with other compounds. In addition, the effects of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine may vary depending on the species of animal being studied.
将来の方向性
The potential future directions for 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine are numerous. It could be used as a potential treatment for a variety of diseases, such as Alzheimer’s disease, Parkinson’s disease, depression, and anxiety. In addition, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used in laboratory experiments to study the effects of serotonin and dopamine on behavior, as well as the effects of acetylcholinesterase inhibition on memory and cognitive function. Furthermore, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of inflammation and oxidative stress on the body, as well as its potential anti-inflammatory and antioxidant effects. Finally, 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be used in drug development, as it has been found to bind to a variety of proteins and receptors.
合成法
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can be synthesized in a variety of ways, but the most common method is through a process known as the Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, an aromatic ketone, and urea in the presence of an acid catalyst. This reaction has been found to give high yields of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, with yields of up to 90% reported in some studies.
特性
IUPAC Name |
4-(2-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJLOULYVUUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)






